(+/-)-Chelidonine

概要

説明

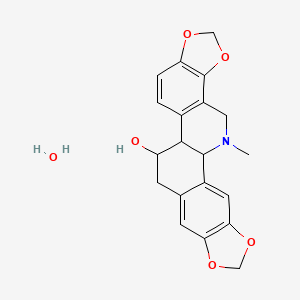

(+/-)-Chelidonine is a natural alkaloid compound found in the plant Chelidonium majus, commonly known as greater celandine. This compound has been studied for its various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its unique chemical structure and biological effects make it a compound of significant interest in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Chelidonine involves several steps, starting from simple precursors. One common synthetic route includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and further functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources, such as the Chelidonium majus plant. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods, such as plant cell culture, are also being explored to enhance the yield and sustainability of production.

化学反応の分析

Key Reaction Conditions

| Entry | Benzyne Precursor | Fluoride Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5 | 2.0 equiv 9 | 4.0 equiv CsF | CH₃CN | 80 → 120 | 79 |

| 3 | 3.0 equiv 9 | 5.0 equiv TBAT | 1,4-Dioxane | 120 | 80 |

TBAT = Tetra-n-butylammonium triphenyldifluorosilicate .

Diazo Ketone Rearrangement

Diazo ketone 55 undergoes acid-mediated Hayashi-like rearrangement, enabling aromatic ring migration critical for ring system completion .

Biosynthetic Oxidative Cleavage

In Chelidonium majus, enzymatic oxidative cleavage of stylopine (2) proceeds with strict stereochemistry:

-

Mechanism : Pea seedling amine oxidase removes the Si-face hydrogen at C-6 during N–C6 bond cleavage.

-

Outcome : 98% enantiomeric excess in phenethylamine intermediates, confirmed by tritium retention assays .

Microtubule-Targeting Activity

While primarily pharmacological, chelidonine’s interaction with β-tubulin involves non-covalent binding:

-

Effect : Disrupts microtubule polymerization (IC₅₀ = 10 µM in SGC-7901 cells).

-

Consequence : Mitotic arrest (88% cells in M-phase at 72 h) and caspase-3-mediated apoptosis .

Derivatization via Curtius Degradation

Early syntheses utilized Curtius rearrangement:

-

Step 1 : Nitrile 15 → Carboxylic acid via hydrolysis.

-

Step 2 : Curtius degradation → Isocyanate intermediate.

-

Step 3 : Benzyl alcohol + Isocyanate → Urethane (16) .

-

Final Steps : Condensation with benzyl bromide, cyclization, and hydrogenolysis → dl-Norchelidonine .

Comparative Analysis of Synthetic Routes

科学的研究の応用

Anticancer Properties

1. Cytotoxic Effects on Cancer Cell Lines

Numerous studies have investigated the cytotoxic effects of chelidonine on various cancer cell lines. Research indicates that chelidonine exhibits significant antiproliferative activity against multiple types of cancer, including:

- Breast Cancer : Chelidonine has been shown to enhance the apoptotic effects of other anticancer agents, such as lenvatinib, on hepatocellular carcinoma (HCC) cells, promoting cell death and inhibiting tumor growth in vivo .

- Leukemia : In vitro studies demonstrated that chelidonine can block cell growth in lymphocytic leukemia cell lines (L1210), indicating its potential as a therapeutic agent against blood cancers .

- Colon and Pancreatic Cancer : Chelidonine has been assessed for its cytotoxic effects on colon and pancreatic cancer cell lines, showing promising results in inhibiting cell viability .

2. Mechanism of Action

The mechanism by which chelidonine exerts its anticancer effects includes:

- Microtubule Disruption : Chelidonine induces mitotic slippage and apoptotic-like death by inhibiting microtubule polymerization, leading to cell cycle arrest in the M phase .

- Induction of G2/M Arrest : Computational assessments suggest that chelidonine can induce G2/M arrest in hepatocarcinoma cells (HepG2), further supporting its role as an anticancer agent .

Cardiovascular Applications

Chelidonine's effects on cardiovascular tissues have also been explored. A study evaluated its relaxant effects on rat bladder and trachea tissues, revealing that chelidonine acts through muscarinic receptors to induce relaxation . This suggests potential applications in treating conditions characterized by excessive muscle contraction or spasms.

Formulation Enhancements

1. Nanoparticle Delivery Systems

To address the limitations of chelidonine's poor water solubility and bioavailability, researchers have developed poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with chelidonine. This formulation aims to enhance oral bioavailability and improve therapeutic outcomes against multidrug-resistant cancer cells .

| Formulation Aspect | Details |

|---|---|

| Nanoparticle Type | PLGA nanoparticles |

| Method of Preparation | Single emulsion solvent evaporation |

| Target Application | Enhanced bioavailability for oral administration |

Summary of Findings

The applications of (+/-)-chelidonine are vast and varied, with significant implications for cancer treatment and potential cardiovascular benefits. The following table summarizes key findings regarding its applications:

| Application Area | Findings |

|---|---|

| Anticancer Activity | Effective against breast, colon, pancreatic cancers; induces apoptosis and cell cycle arrest |

| Cardiovascular Effects | Induces relaxation in bladder and trachea tissues; potential therapeutic implications |

| Formulation Advances | PLGA nanoparticles enhance bioavailability; addresses solubility issues |

作用機序

The mechanism of action of (+/-)-Chelidonine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase, which is crucial for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells. Additionally, this compound modulates signaling pathways involved in inflammation and immune responses, contributing to its anti-inflammatory effects.

類似化合物との比較

Similar Compounds

Similar compounds to (+/-)-Chelidonine include other alkaloids found in the Chelidonium majus plant, such as sanguinarine, chelerythrine, and berberine. These compounds share structural similarities and exhibit overlapping biological activities.

Uniqueness

What sets this compound apart is its specific mechanism of action and the range of biological activities it exhibits. While other alkaloids may share some properties, this compound’s ability to target multiple pathways and its potential therapeutic applications make it a unique compound in the field of natural product research.

生物活性

(+/-)-Chelidonine is an isoquinoline alkaloid derived from the plant Chelidonium majus, commonly known as greater celandine. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, and relaxant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Overview of Biological Activities

-

Anti-inflammatory Effects

- Chelidonine has been shown to reduce inflammation in various models. In a study involving IL-1β-induced inflammation in chondrocytes, chelidonine suppressed the expression of pro-inflammatory cytokines such as IL-6 and TNF-α and inhibited the activation of the NF-κB pathway, which is crucial in inflammatory responses. This was evidenced by reduced levels of matrix metalloproteinases (MMPs) and aggrecan degradation .

- In vivo studies using an osteoarthritis (OA) rat model demonstrated that chelidonine significantly decreased synovial inflammation markers and improved cartilage integrity, highlighting its potential as a therapeutic agent for inflammatory joint diseases .

-

Antitumor Activity

- Chelidonine exhibits notable antitumor properties, particularly against various cancer cell lines. It has been reported to suppress the growth of head and neck squamous cell carcinoma (HNSCC) and hepatocellular carcinoma (HCC) cells. The compound induced apoptosis and inhibited epithelial-mesenchymal transition (EMT), which is critical for cancer metastasis .

- Dose-response studies revealed that chelidonine effectively reduced cell viability at concentrations as low as 1 μmol/L in HCC cells, with IC50 values indicating significant potency against these malignancies .

-

Relaxant Effects

- Research has indicated that chelidonine possesses relaxant properties on smooth muscle tissues, including bladder and trachea tissues. In vitro studies demonstrated that chelidonine could induce relaxation through muscarinic receptor pathways, suggesting its potential use in treating conditions like urinary incontinence and respiratory disorders .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Anti-inflammatory Effects in Osteoarthritis

In a controlled study involving OA-induced rats, chelidonine treatment resulted in:

- Decreased levels of inflammatory cytokines (IL-6, IL-12).

- Reduced CD68-positive macrophage infiltration in synovial tissue.

- Improved histopathological scores for cartilage integrity.

These findings suggest that chelidonine may serve as a promising candidate for managing OA through its anti-inflammatory properties .

Case Study 2: Antitumor Efficacy Against HNSCC

In vitro experiments demonstrated that chelidonine effectively inhibited the proliferation of HNSCC cell lines, including those resistant to conventional chemotherapy. The compound's mechanism involved disrupting cellular signaling pathways associated with growth and survival, making it a potential adjunct therapy for resistant tumors .

特性

IUPAC Name |

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKISGDRQRSCII-ZOCIIQOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4312-31-6 (hydrochloride), 63937-19-9 (sulfate) | |

| Record name | Chelidonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10878474 | |

| Record name | Chelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20267-87-2, 476-32-4 | |

| Record name | (±)-Chelidonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20267-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Chelidonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelidonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonine (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chelidonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELIDONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K7EK8446J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHELIDONINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UDG3LY0GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。